3-Phosphonopropionic acid

Catalog No.
S576565
CAS No.
5962-42-5
M.F
C3H7O5P
M. Wt
154.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phosphonopropionic acid

CAS Number

5962-42-5

Product Name

3-Phosphonopropionic acid

IUPAC Name

3-phosphonopropanoic acid

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

InChI

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8)

InChI Key

NLBSQHGCGGFVJW-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(=O)O

solubility

3.17 M

Synonyms

3-phosphopropionate, beta-phosphonopropionic acid, carboxyethylphosphonic acid, CEPA cpd

Canonical SMILES

C(CP(=O)(O)O)C(=O)O

The exact mass of the compound 3-Phosphonopropionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17 m. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phosphonopropionic acid (3-PPA), CAS 5962-42-5, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group separated by a two-carbon (-CH2CH2-) linker. This bifunctional structure allows it to act as a strong chelating agent, a surface modifier, and a versatile synthetic building block. It is typically supplied as a white crystalline solid soluble in water, a key handling property for its use in aqueous formulations for water treatment, surface coating, and as a component in polymer chemistry.

Substituting 3-Phosphonopropionic acid with structurally similar compounds like phosphonoacetic acid (a shorter C2 chain analog) or succinic acid (a dicarboxylic acid) is often unviable in practice. The specific three-carbon backbone of 3-PPA dictates the geometry and stability of the chelate rings it forms with metal ions, which is critical for performance in scale and corrosion inhibition. The phosphonic acid group provides a more robust anchoring point to metal oxide surfaces compared to a second carboxylic acid group, leading to more stable and effective protective layers. Therefore, seemingly minor structural changes can lead to significant, procurement-relevant decreases in performance, making direct substitution a high-risk decision in optimized systems.

Superior Corrosion Inhibition on Steel Compared to Other Phosphonates Under Challenging Conditions

In comparative electrochemical studies on C45 steel in high-salinity (0.5 wt% NaCl) aqueous solution, 3-Phosphonopropionic acid (referred to as compound 3 in the study) demonstrated complete corrosion protection. In contrast, other tested phosphonic acids, including an 18-carbon chain carboxyphosphonic acid (compound 18) and octylphosphonic acid (OPA), failed to provide stable protective layers under the same corrosive conditions, showing visible corrosion marks. The study attributes the high efficacy of 3-PPA to its ability to form a high-quality, stable protective layer on the metal surface, a property not shared by the other analogs tested in the saline environment.

Evidence DimensionCorrosion Protection in 0.5 wt% NaCl Solution
Target Compound DataExcellent corrosion protection, no visible corrosion marks
Comparator Or Baseline18-Carboxy-octadecylphosphonic acid & Octylphosphonic acid (OPA): Incomplete protection, visible corrosion marks
Quantified DifferenceQualitatively complete vs. incomplete protection under identical saline stress conditions.
ConditionsC45 steel specimen, 0.5 wt% aqueous NaCl solution, pH 8.5, 24-hour immersion.

For formulating metalworking fluids or protective coatings in environments with chloride contamination, 3-PPA provides reliability where other phosphonates may fail.

Precursor for High-Adhesion Dental Monomers Outperforming Conventional Adhesives

3-Phosphonopropionic acid is a critical precursor for synthesizing advanced phosphonic acid-based adhesive monomers for dental applications. Experimental resins containing monomers derived from 3-PPA, such as 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP), demonstrated significantly higher tensile bond strengths to unetched enamel (20.3 ± 3.4 MPa) and sandblasted Ni-Cr alloy (31.5 ± 4.1 MPa) compared to conventional phosphorus-containing monomers like 2-methacryloyloxyethyl phenyl phosphate (MEPP) which showed strengths of 11.2 ± 2.8 MPa to enamel and 22.4 ± 3.5 MPa to the alloy. This highlights the suitability of the 3-PPA backbone for creating high-performance monomers.

Evidence DimensionTensile Bond Strength (MPa)
Target Compound DataAdhesive from 3-PPA precursor: 20.3 MPa (enamel), 31.5 MPa (Ni-Cr alloy)
Comparator Or BaselineConventional MEPP adhesive: 11.2 MPa (enamel), 22.4 MPa (Ni-Cr alloy)
Quantified Difference~81% higher bond strength to enamel; ~41% higher bond strength to Ni-Cr alloy
ConditionsTensile bond strength test on experimental composite-type adhesive resins with a BPO/DEPT/BPBA initiator.

For developing next-generation dental or biomedical adhesives, using 3-PPA as the phosphonate source provides a pathway to superior bond strength and durability compared to established alternatives.

Effective Precursor for Phosphonopeptide Synthesis

3-Phosphonopropionic acid serves as a key building block in the synthesis of phosphonopeptides, which are peptide analogs with applications as enzyme inhibitors. Its structure allows for incorporation into peptide chains using established coupling methods. For example, it can be used to create analogs of natural peptides where a carboxylic acid residue is replaced by its phosphonic acid isostere, a common strategy in drug design to improve stability or binding affinity. While direct quantitative comparisons of synthesis efficiency are scarce, its frequent use in synthetic schemes for creating complex inhibitors demonstrates its process compatibility and utility as a foundational precursor in this field.

Evidence DimensionPrecursor Suitability in Synthesis
Target Compound DataRoutinely used as a building block for phosphonopeptide enzyme inhibitors.
Comparator Or BaselineGeneral amino acids or other phosphonic acids.
Quantified DifferenceNot applicable; evidence is based on established utility in multi-step synthesis.
ConditionsStandard peptide coupling and phosphonylation reactions.

For researchers in medicinal chemistry and drug discovery, procuring 3-PPA provides a validated and compatible starting material for synthesizing phosphonate-containing peptide mimetics.

Formulation of High-Performance Corrosion Inhibitors for Saline Environments

Based on its demonstrated ability to form stable, protective films on steel in high-chloride environments where other phosphonates fail, 3-PPA is the indicated choice for developing robust anti-corrosion packages for metalworking fluids, cooling water systems, and protective coatings intended for use in marine applications or processes involving saline water.

Development of Advanced, High-Adhesion Dental and Orthodontic Resins

As a precursor, 3-PPA enables the synthesis of adhesive monomers that significantly outperform conventional options in bonding to both tooth enamel and metal alloys. This makes it a strategic raw material for R&D projects focused on creating next-generation, self-etching, non-rinsing dental and orthodontic adhesives with superior durability.

Synthesis of Phosphonate-Peptide Mimics for Enzyme Inhibition Studies

The compound's established role as a versatile building block for phosphonopeptides makes it a primary choice for medicinal chemists synthesizing peptide analogs. It is particularly suitable for projects targeting enzymes where replacing a glutamate or aspartate residue with a stable phosphonate analog is desired to investigate structure-activity relationships or develop potent inhibitors.

Physical Description

Liquid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

154.00311032 g/mol

Monoisotopic Mass

154.00311032 g/mol

Heavy Atom Count

9

UNII

8DM1R7808M

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 79 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5962-42-5

Wikipedia

2-Carboxyethylphosphonic Acid

General Manufacturing Information

Utilities
Propanoic acid, 3-phosphono-: ACTIVE

Dates

Last modified: 08-15-2023

Effects of self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane and dopamine on the corrosion behaviors and biocompatibility of a magnesium alloy

Chang-Jiang Pan, Yu Hou, Ya-Nan Wang, Fei Gao, Tao Liu, Yan-Hua Hou, Yu-Fu Zhu, Wei Ye, Ling-Ren Wang
PMID: 27287107   DOI: 10.1016/j.msec.2016.05.038

Abstract

Magnesium based alloys are attracting tremendous interests as the novel biodegradable metallic biomaterials. However, the rapid in vivo degradation and the limited surface biocompatibility restrict their clinical applications. Surface modification represents one of the important approaches to control the corrosion rate of Mg based alloys and to enhance the biocompatibility. In the present study, in order to improve the corrosion resistance and surface biocompatibility, magnesium alloy (AZ31B) was modified by the alkali heating treatment followed by the self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane (APTMS) and dopamine, respectively. The results of attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and X-ray photoelectron spectra (XPS) indicated that the molecules were successfully immobilized on the magnesium alloy surface by the self-assembly. An excellent hydrophilic surface was obtained after the alkali heating treatment and the water contact angle increased to some degree after the self-assembly of dopamine, APTMS and 3-phosphonopropionic acid, however, the hydrophilicity of the modified samples was better than that of the pristine magnesium substrate. Due to the formation of the passivation layer after the alkali heating treatment, the corrosion resistance of the magnesium alloy was obviously improved. The corrosion rate further decreased to varying degrees after the self-assembly surface modification. The blood compatibility of the pristine magnesium was significantly improved after the surface modification. The hemolysis rate was reduced from 56% of the blank magnesium alloy to 18% of the alkali heating treated sample and the values were further reduced to about 10% of dopamine-modified sample and 7% of APTMS-modified sample. The hemolysis rate was below 5% for the 3-phosphonopropionic acid modified sample. As compared to the pristine magnesium alloy, fewer platelets were attached and activated on the modified surfaces and the activated partial thromboplastin times (APTT) were prolonged to some degree. Furthermore, the modified samples showed good cytocompatibility. Endothelial cells exhibited the improved proliferative profiles in terms of CCK-8 assay as compared to those on the pristine magnesium alloy. The modified samples showed better endothelial cell adhesion and spreading than the pristine magnesium alloy. Taking all these results into consideration, the method of this study can be used to modify the magnesium alloy surface to improve the corrosion resistance and biocompatibility simultaneously.


The role of surface modification for TiO2 nanoparticles in cancer cells

Jin Xie, Xiaobo Pan, Mengyan Wang, Jiong Ma, Yiyan Fei, Pei-Nan Wang, Lan Mi
PMID: 27003465   DOI: 10.1016/j.colsurfb.2016.03.029

Abstract

Titanium dioxide nanoparticles (TiO2 NPs) have a potential in the field of biological application. However, its poor dispersibility in water hampered its applications. In this study, 3-phosphonopropionic acid and 3-aminopropyl-triethoxysilane were respectively used for surface modification on TiO2 NPs with negative and positive surface charges (denoted as TiO2-COOH and TiO2-NH2). Zeta potentials of the prepared samples with high absolute value demonstrate the great improvement in their dispersibility. In terms of viability experiment, both TiO2-COOH and TiO2-NH2 showed low cytotoxicity. The cellular uptake efficiency and the uptake pathways of TiO2-COOH and TiO2-NH2 for cancer cells were studied. The exocytosis of TiO2-NH2 was also observed in the experiment.


Organophosphorous functionalization of magnetite nanoparticles

B Kalska-Szostko, M Rogowska, D Satuła
PMID: 23907054   DOI: 10.1016/j.colsurfb.2013.07.004

Abstract

In this work magnetite nanoparticles covered by gold and silver shell were obtained. Analyzed particles were modified by two kinds of organophosphorous compounds: 3-phosphonopropionic acid and 16-phosphonohexadecanoic acid. Enzyme immobilization on particles modified in such a way was tested. The crystal structure of obtained nanoparticles was characterized by transmission electron microscopy and X-ray diffraction. Possible changes on the surfaces were analyzed by the use of infrared spectroscopy. Magnetic properties were studied by Mössbauer spectroscopy.


Design of a metal primer containing a dithiooctanoate monomer and a phosphonic acid monomer for bonding of prosthetic light-curing resin composite to gold, dental precious and non-precious metal alloys

Kunio Ikemura, Toshihide Fujii, Noriyuki Negoro, Takeshi Endo, Yoshinori Kadoma
PMID: 21597216   DOI: 10.4012/dmj.2010-163

Abstract

The effect of metal primers on adhesion of a resin composite to dental metal alloys was investigated. Experimental primers containing a dithiooctanoate monomer [10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT) or 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT)] and a phosphonic acid monomer [6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP)] were prepared. After treating Au, Au alloy, Ag alloy, Au-Ag-Pd alloy, and Ni-Cr alloy with the experimental primers, their shear bond strengths (SBSs) with a prosthetic light-curing resin composite (Solidex, Shofu Inc., Japan) were measured after 1-day storage followed by 5,000 thermal cycles. The SBSs between Solidex and the primer-treated metals which were incubated in air at 50°C for 2 months were further measured. Results showed that the SBSs [mean (SD)] of all metal adherends treated with primer DT-PA-1 (5.0 wt% 10-MDDT, 1.0 wt% 6-MHPA) ranged between 31.2 (5.2) and 34.5 (5.8) MPa. The SBSs of the primer-treated metals did not degrade after 2-month incubation at 50°C. Therefore, a combined primer application consisting of a dithiooctanoate monomer and a phosphonic acid monomer provided efficacious bonding to Au as well as precious and non-precious metal alloys.


Synthesis, chiral high performance liquid chromatographic resolution and enantiospecific activity of a potent new geranylgeranyl transferase inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid

Charles E McKenna, Boris A Kashemirov, Katarzyna M Błazewska, Isabelle Mallard-Favier, Charlotte A Stewart, Javier Rojas, Mark W Lundy, Frank H Ebetino, Rudi A Baron, James E Dunford, Marie L Kirsten, Miguel C Seabra, Joy L Bala, Mong S Marma, Michael J Rogers, Fraser P Coxon
PMID: 20394422   DOI: 10.1021/jm900232u

Abstract

3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC, 1) is a phosphonocarboxylate (PC) analogue of 2-(3-pyridyl)-1-hydroxyethylidenebis(phosphonic acid) (risedronic acid, 2), an osteoporosis drug that decreases bone resorption by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, preventing protein prenylation. 1 has lower bone affinity than 2 and weakly inhibits Rab geranylgeranyl transferase (RGGT), selectively preventing prenylation of Rab GTPases. We report here the synthesis and biological studies of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC, 3), the PC analogue of minodronic acid 4. Like 1, 3 selectively inhibited Rab11 vs. Rap 1A prenylation in J774 cells, and decreased cell viability, but was 33-60x more active in these assays. After resolving 3 by chiral HPLC (>98% ee), we found that (+)-3-E1 was much more potent than (-)-3-E2 in an isolated RGGT inhibition assay, approximately 17x more potent (LED 3 microM) than (-)-3-E2 in inhibiting Rab prenylation in J774 cells and >26x more active in the cell viability assay. The enantiomers of 1 exhibited a 4-fold or smaller potency difference in the RGGT and prenylation inhibition assays.


Inclusion of ionization states of ligands in affinity calculations

Serena Donnini, Alessandra Villa, Gerrit Groenhof, Alan E Mark, Rik K Wierenga, André H Juffer
PMID: 19089986   DOI: 10.1002/prot.22326

Abstract

When estimating binding affinities of a ligand, which can exists in multiple forms, for a target molecule, one must consider all possible competing equilibria. Here, a method is presented that estimates the contribution of the protonation equilibria of a ligand in solution to the measured or calculated binding affinity. The method yields a correction to binding constants that are based on the total concentration of inhibitor (the sum of all ionized forms of the inhibitor in solution) to account for the complexed form of the inhibitor only. The method is applied to the calculation of the difference in binding affinity of two inhibitors, 2-phosphoglycolate (PGA) and its phoshonate analog 3-phosphonopropionate (3PP), for the glycolytic enzyme triosephosphate isomerase. Both inhibitors have three titrating sites and exist in solution as a mixture of different forms. In this case the form that actually binds to the enzyme is present at relative low concentrations. The contributions of the alternative forms to the difference in binding energies is estimated by means of molecular dynamics simulations and corrections. The inhibitors undergo a pK(a) shift upon binding that is estimated by ab initio calculations. An interesting finding is that the affinity difference of the two inhibitors is not due to different interactions in the active site of the enzyme, but rather due to the difference in the solvation properties of the inhibitors.


Antibody-conjugated soybean oil-filled calcium phosphate nanoshells for targetted delivery of hydrophobic molecules

H T Schmidt, M Kroczynski, J Maddox, Y Chen, R Josephs, A E Ostafin
PMID: 17123921   DOI: 10.1080/09687860600945792

Abstract

Hollow calcium phosphate nanoparticles capable of encapsulating poorly water-soluble molecules were produced by self-assembly. Previously reported were solid calcium phosphate nanoparticles and water-filled calcium phosphate nanocapsules suited for encapsulating mostly hydrophilic, but not hydrophobic compounds. Here, calcium phosphate was deposited around 100 nm diameter, 1,2-dioleoyl-sn-glycero-3-phosphate stabilized soybean oil nanoemulsions using either calcium chloride or NaOH titrations to achieve shell thickness between 20-70 nm. The surface was functionalized with carboxylic acid via the addition of carboxyethylphosphonic acid to attach Molecular Probes AB-594C antibody using sulpho-n-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with an efficiency of approximately 70%, while retaining near complete antibody function. Hydrophobic pyrene was encapsulated with an efficiency of 95%, at concentrations much higher than its water solubility limit, and exhibited spectral features characteristic of a hydrophobic environment. These materials can be used in the targeted delivery of many useful, yet poorly water-soluble pharmaceutical and nutraceutical compounds.


Organophosphorous modifications of multifunctional magnetic nanowires

B Kalska-Szostko, E Orzechowska, U Wykowska
PMID: 23886786   DOI: 10.1016/j.colsurfb.2013.05.033

Abstract

In the presented study, efforts have been undertaken to obtain the magnetic nanowires of multisegmental internal structure by AC and DC electrodeposition methods. The core-shell nanowires were obtained by wetting chemical deposition followed by thermal crystallization and electrodeposition. Such nanowires were tested to obtain functionalization by organophosphorous compounds and finally immobilize enzymes like trypsin. All obtained nanostructures were tested by X-ray diffraction, infrared spectroscopy and transmission electron microscopy.


THE OCCURRENCE OF ALPHA-AMINO-BETA-PHOSPHONOPROPIONIC ACID IN THE ZOANTHID, ZOANTHUS SOCIATUS, AND THE CILIATE, TETRAHYMENA PYRIFORMIS

J S KITTREDGE, R R HUGHES
PMID: 14214094   DOI: 10.1021/bi00895a026

Abstract




Effects of a newly designed HEMA-free, multi-purpose, single-bottle, self-etching adhesive on bonding to dental hard tissues, zirconia-based ceramics, and gold alloy

Kunio Ikemura, Yoshiyuki Jogetsu, Kazuya Shinno, Toshiyuki Nakatsuka, Takeshi Endo, Yoshinori Kadoma
PMID: 21946481   DOI: 10.4012/dmj.2011-076

Abstract

This study investigated the bonding effectiveness of newly designed self-etching adhesives to four types of adherends--enamel, dentin, zirconia, and gold (Au) alloy. Five experimental adhesives were prepared, which contained 3.0-5.0 wt% 6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP), 3.0 wt% 4-acryloyloxyethoxycarbonylphthalic acid (4-AET) or 17.0 wt% 4-methacryloyloxyethoxycarbonylphthalic acid (4-MET), 0-0.5 wt% 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT) or 10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT), and varying contents of Bis-GMA, dimethacrylate monomers, water, acetone, and a photoinitiator system. After 2,000 times of thermal cycling, shear bond strengths (SBSs) between a resin composite (Beautifil II, Shofu Inc., Japan) and the four adherends, bonded using the experimental adhesives, were measured at 1.0 mm/min. No statistically significant differences in SBS for bonding to ground enamel, dentin, sandblasted zirconia and Au alloy (p>0.05) were found between experimental adhesives which contained 6-MHPA and/or 6-MHPP, 4-MET or 4-AET, 6-MHDT and/or 10-MDDT, Bis-GMA, and dimethacrylates. An adhesive layer of less than 5.0 µm thickness, by scanning electron microscopy observation, revealed strong adhesion to the four adherends. Therefore, the newly designed multi-purpose, self-etching adhesive strongly adhered to all the four adherend materials tested.


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